Pyridine-4-sulfonyl fluoride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

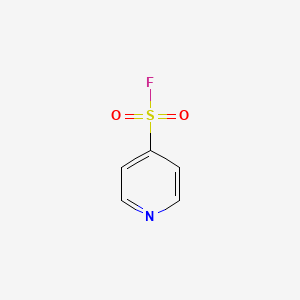

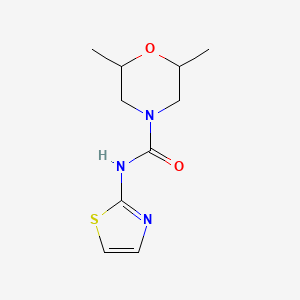

Pyridine-4-sulfonyl fluoride is a chemical compound with the molecular formula C5H4FNO2S . It has a molecular weight of 161.16 g/mol . It is a yellow liquid .

Synthesis Analysis

Sulfonyl fluorides, including Pyridine-4-sulfonyl fluoride, have been synthesized using various methods. Some of these methods include the activation of sulfonamides using pyrilium salts, the deoxygenation of sulfonic acids, and the electrochemical oxidation of thiols . Transition-metal-catalyzed processes based on palladium, copper, and nickel have also been used .

Molecular Structure Analysis

The InChI code for Pyridine-4-sulfonyl fluoride is 1S/C5H4FNO2S/c6-10(8,9)5-1-3-7-4-2-5/h1-4H . The Canonical SMILES is C1=CN=CC=C1S(=O)(=O)F .

Chemical Reactions Analysis

Sulfonyl fluorides, including Pyridine-4-sulfonyl fluoride, have been used in various chemical reactions. They have been used as electrophilic warheads by both medicinal chemists and chemical biologists . They have also been used in sulfur (vi)-fluoride exchange (SuFEx) processes .

Physical And Chemical Properties Analysis

Pyridine-4-sulfonyl fluoride is a yellow liquid . It has a molecular weight of 161.16 g/mol . Its molecular formula is C5H4FNO2S . It has a topological polar surface area of 55.4 Ų .

Aplicaciones Científicas De Investigación

Synthesis of Sulfonyl Fluorides

Pyridine-4-sulfonyl fluoride is a valuable synthetic motif that is currently of high interest due to the popularity of the sulfur (VI) fluoride exchange (SuFEx) click chemistry concept . It can be synthesized through an electrochemical oxidative coupling of thiols and potassium fluoride .

SuFEx Click Chemistry

The SuFEx click chemistry concept employs sulfonyl fluorides as stable and robust reagents . Pyridine-4-sulfonyl fluoride can be used in this process to quickly and reliably stitch two molecular building blocks in high yield and selectivity .

Fluorosulfonylation

Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . Pyridine-4-sulfonyl fluoride can be used in this process to produce diverse functionalized sulfonyl fluorides .

Organic Synthesis

Sulfonyl fluorides, including Pyridine-4-sulfonyl fluoride, have found widespread applications in organic synthesis . They can be used to produce a broad array of structurally diverse reagents in large quantities .

Chemical Biology

In the field of chemical biology, sulfonyl fluorides are used for various purposes . Pyridine-4-sulfonyl fluoride can be used to study biological systems and understand their physiological and pathological roles .

Drug Discovery

Sulfonyl fluorides are also used in drug discovery . Pyridine-4-sulfonyl fluoride can be used to develop new drugs and understand their interactions with biological systems .

Materials Science

In materials science, sulfonyl fluorides are used to develop new materials . Pyridine-4-sulfonyl fluoride can be used in the synthesis of these materials .

Sensing Applications

When combined with specific receptor units, fluorescent dyes can be extremely useful in several applications such as detection and quantification of chemical species . Pyridine-4-sulfonyl fluoride can be used in these sensing applications .

Mecanismo De Acción

Target of Action

Sulfonyl fluorides are generally known to interact with various biological targets due to the popularity of the sulfur (vi) fluoride exchange (sufex) click chemistry concept .

Mode of Action

Sulfonyl fluorides, including pyridine-4-sulfonyl fluoride, are known to be involved in the sufex click chemistry concept . This involves the synthesis of sulfonyl fluorides through an electrochemical oxidative coupling of thiols and potassium fluoride .

Safety and Hazards

Pyridine-4-sulfonyl fluoride is classified as a dangerous substance. It is harmful if swallowed . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Direcciones Futuras

Research into sulfonyl fluorides, including Pyridine-4-sulfonyl fluoride, is ongoing. The advent of sulfur (vi)-fluoride exchange (SuFEx) processes as transformations with click-like reactivity has invigorated research into electrophilic species featuring a sulfur–fluorine bond . Future research directions include the development of new synthetic methods and applications of sulfonyl fluorides in drug development, polymer science, and biochemistry .

Propiedades

IUPAC Name |

pyridine-4-sulfonyl fluoride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4FNO2S/c6-10(8,9)5-1-3-7-4-2-5/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XACQINRXYDRMMS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1S(=O)(=O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4FNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

165053-24-7 |

Source

|

| Record name | pyridine-4-sulfonyl fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromoimidazo[1,2-a]pyridin-8-ol](/img/structure/B2387225.png)

![Ethyl 2-(4-hydroxyphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2387227.png)

![9-(3,4-dimethylphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2387229.png)

![N-cyclopropyl-2-[(4-methylbenzyl)sulfanyl][1]benzothieno[3,2-d]pyrimidin-4-amine](/img/structure/B2387230.png)

![Ethyl 2-({5-[(2-piperidinoacetyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate](/img/structure/B2387236.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2387238.png)

![N-(2-chloro-4-methylphenyl)-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2387240.png)

![4-(2-hydroxyethyl)-1-[(4-methoxy-2-nitrophenyl)sulfonyl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2387246.png)